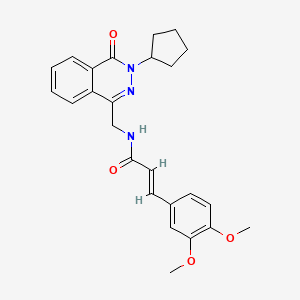
(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry
Acrylamide is a widely used chemical in various industrial applications, such as soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis. Its chemistry, biochemistry, and safety have been extensively studied, revealing its presence in food formed during processing conditions that induce Maillard browning. Its formation and distribution in food and its role in human health have been a focus of research efforts, contributing to a better understanding of its impacts in different domains (Friedman, 2003).
Industrial Applications
The review of acrylamide from an industry perspective has shed light on its applications and the progress made in understanding its chemistry and agricultural practices. This includes intensive investigations into its occurrence, mechanisms of formation, and the potential health risks it poses when present in the human diet. The link of acrylamide in foods to the Maillard reaction and the amino acid asparagine has been crucial in understanding its formation during food preparation and processing (Taeymans et al., 2004).
Food Processing and Toxicity Mitigation
Studies have focused on the presence of acrylamide in baking products and the factors influencing its formation and degradation. The effects of different factors affecting acrylamide formation in bakery products have been reviewed, providing guidelines for manufacturers to reduce its levels in their products (Keramat et al., 2011). Additionally, methods for reducing the dietary content and toxicity of acrylamide have been surveyed, highlighting the distribution of acrylamide in food from different sources and the consumption by various populations. This encompasses methods to reduce its content in the diet and mitigate adverse effects in vivo (Friedman & Levin, 2008).
Coordination Chemistry
The coordination chemistry of acrylamide with a variety of transition metals has been reviewed, providing an overview of its structure, possible modes of coordination, syntheses, and structures of acrylamide complexes. This review also considers reactions involving acrylamide or acrylamide-based ligands coordinated with biologically relevant transition metals, offering insights into its potential role in acrylamide reactivity in biological systems (Girma et al., 2005).
Microgel Applications
The synthesis, properties, and applications of acrylamide-based microgels have gained significant attention due to their responsive behavior and chemical stability. These microgels have potential applications in nanotechnology, drug delivery, sensing, and catalysis, providing a critical overview of recent research progress and future perspectives in this area (Begum et al., 2019).
Mitigation of Toxicity
Efforts have been made to understand the inhibition of acrylamide formation in processed food and the mitigation of its toxicity in cells, animals, and humans. This includes strategies for selecting commercial food with low acrylamide content, selecting processing conditions to minimize its formation, and adding food-compatible compounds to inhibit acrylamide formation during processing. The aim is to reduce the dietary acrylamide burden without adversely affecting the nutritional quality, safety, and sensory attributes of food (Friedman, 2015).
Eigenschaften
IUPAC Name |
(E)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-22-13-11-17(15-23(22)32-2)12-14-24(29)26-16-21-19-9-5-6-10-20(19)25(30)28(27-21)18-7-3-4-8-18/h5-6,9-15,18H,3-4,7-8,16H2,1-2H3,(H,26,29)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWRDCPWHSUGN-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine](/img/structure/B2468632.png)
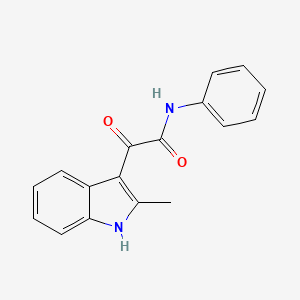
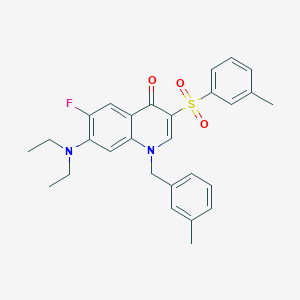

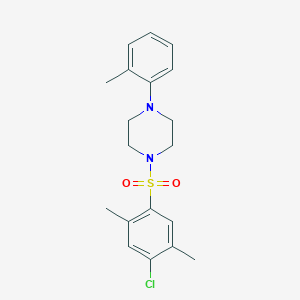
![Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2468644.png)
![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2468645.png)
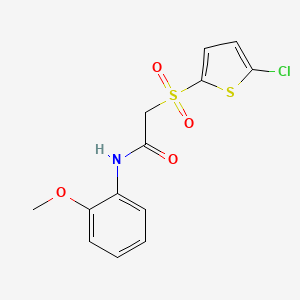

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2468650.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol](/img/structure/B2468651.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)
![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)